3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide

Catalog No.
S11603389
CAS No.
M.F
C21H20N2O4
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-in...

Product Name

3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H20N2O4/c1-25-16-4-5-17-15(12-23-18(17)11-16)8-9-22-21(24)7-3-14-2-6-19-20(10-14)27-13-26-19/h2-7,10-12,23H,8-9,13H2,1H3,(H,22,24)/b7-3+

InChI Key

IJXLHSKRFRQFFB-XVNBXDOJSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4

3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is a complex organic compound characterized by its unique structural features. It contains a benzodioxole moiety, which is known for its presence in various psychoactive substances, and an indole derivative that contributes to its potential biological activities. The compound's molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3} and its molecular weight is approximately 314.38 g/mol. The presence of both the benzodioxole and indole structures suggests potential interactions with biological systems, making this compound of interest in pharmacological research.

The chemical reactivity of 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide can be explored through various organic reactions typical for amides and alkenes. Key reactions may include:

  • Nucleophilic Substitution: The amide group can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Electrophilic Addition: The double bond in the propenamide structure can participate in electrophilic addition reactions, potentially reacting with electrophiles such as halogens or acids.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

Preliminary studies suggest that compounds containing benzodioxole and indole moieties exhibit various biological activities, including:

  • Antidepressant Effects: Similar compounds have shown potential antidepressant properties due to their interaction with serotonin receptors.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects: The indole structure is often associated with neuroprotective properties, which may extend to this compound.

Further research is necessary to elucidate the specific biological activities of 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide.

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide can be approached through multi-step organic synthesis techniques. A general synthetic route may involve:

  • Formation of the Benzodioxole Ring: Starting from a suitable phenolic precursor, a benzodioxole ring can be formed through cyclization reactions.
  • Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving aniline derivatives.
  • Amide Bond Formation: The final step involves coupling the benzodioxole derivative with the indole derivative through amide bond formation, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The applications of 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide are primarily in pharmacology and medicinal chemistry due to its potential therapeutic properties. Possible applications include:

  • Drug Development: As a lead compound for developing new antidepressants or anticancer drugs.
  • Research Tool: Utilized in studies exploring serotonin receptor interactions or neuroprotective mechanisms.

Interaction studies focusing on 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide could involve:

  • Receptor Binding Assays: Evaluating binding affinity to serotonin receptors (e.g., 5HT1A and 5HT2A).
  • Cell Viability Tests: Assessing cytotoxicity on various cancer cell lines to determine anticancer potential.

These studies would provide insights into the compound's mechanism of action and therapeutic viability.

Several compounds share structural similarities with 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide. Notable examples include:

Compound NameStructureUnique Features
N-Methyl-N-[1-(1,3-benzodioxol-5-yl)ethyl]propanamideContains a similar benzodioxole structure but lacks the indole moietyPotential psychoactive effects
5-Methoxy-N,N-dimethyltryptamineIndole-based structure with methoxy substitutionKnown for hallucinogenic properties
4-Methoxy-N-methylamphetamineAmphetamine derivative with methoxy groupStimulant effects

The uniqueness of 3-(1,3-benzodioxol-5-yl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide lies in its dual functional groups (benzodioxole and indole), which may confer distinctive biological activities not observed in other similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

364.14230712 g/mol

Monoisotopic Mass

364.14230712 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-09

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